Imidoline

Vue d'ensemble

Description

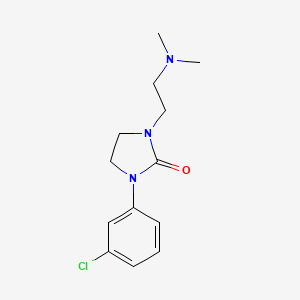

Imidoline, also known as this compound, is a useful research compound. Its molecular formula is C13H18ClN3O and its molecular weight is 267.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Imidoline is a compound that has recently gained attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound and its derivatives, highlighting their potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of this compound

This compound refers to a class of compounds characterized by the presence of an imidazoline ring. These compounds have been studied for various pharmacological effects, including their roles as tranquilizers, antihypertensives, and potential anticancer agents. Research has shown that this compound derivatives can interact with several biological targets, influencing neurotransmitter systems and cellular proliferation.

1. Anticancer Activity

Recent studies have demonstrated the antiproliferative effects of this compound derivatives against various cancer cell lines. For instance, amidino-substituted imidazo[4,5-b]pyridines exhibited significant activity against colon carcinoma cells with IC50 values in the sub-micromolar range (0.4-0.7 µM) .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 10 | SW620 (Colon) | 0.4 |

| Compound 14 | SW620 (Colon) | 0.7 |

| Compound 16 | DND-41 (ALL) | 11.9 |

| Compound 16 | Z-138 (NHL) | 12.1 |

The strongest activity was observed for compounds containing a pentacyclic, 2-imidazolinyl amidino group, indicating that structural modifications can significantly enhance anticancer efficacy .

2. Antibacterial Activity

Some this compound derivatives have also shown antibacterial properties. For example, a bromo-substituted derivative demonstrated moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µM . This suggests that certain modifications to the this compound structure can confer antibacterial properties.

The mechanisms by which this compound compounds exert their biological effects are varied:

- Antiproliferative Mechanism : this compound derivatives may induce apoptosis in cancer cells by modulating cell cycle progression and increasing pro-apoptotic factors like Bax while decreasing anti-apoptotic factors such as Bcl-2 .

- Antibacterial Mechanism : The antibacterial activity may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Study 1: Neurobehavioral Disorders

This compound derivatives have been investigated for their potential in treating neurobehavioral disorders through modulation of monoamine transporters. A study highlighted the use of isoindole derivatives related to this compound in alleviating symptoms associated with conditions like ADHD and depression .

Case Study 2: Cancer Treatment

A clinical evaluation was conducted on the efficacy of specific imidazolone-sulphonamide-pyrimidine hybrids derived from this compound structures against MCF-7 breast cancer cells. The results indicated that these hybrids had an IC50 value of 1.05 µM, outperforming established chemotherapeutics like Doxorubicin .

Applications De Recherche Scientifique

Neuropharmacological Applications

Imidoline compounds, particularly those interacting with imidazoline receptors (I1 and I2), have been studied for their neuroprotective effects and potential in treating neurological disorders.

Neuroprotective Effects:

- Recent studies indicate that selective I2 receptor ligands, such as 2-BFI, exhibit neuroprotective properties against brain injuries caused by ischemic events like stroke. These ligands modulate body temperature and have been suggested as potential therapeutic agents for pain management and neuroprotection .

- Agmatine, an endogenous ligand for imidazoline receptors, has shown promise in modulating neurotransmitter systems, although its direct action on these receptors remains unclear .

Case Study:

- A study involving the use of selective I2 receptor ligands demonstrated a significant reduction in neuronal damage in animal models subjected to middle cerebral artery occlusion. The ligands not only reduced infarct size but also improved functional recovery post-stroke .

Cardiovascular Applications

This compound derivatives such as moxonidine and rilmenidine are primarily recognized for their antihypertensive effects through their action on I1 receptors.

Mechanism of Action:

- Moxonidine and rilmenidine lower blood pressure by reducing peripheral resistance and sympathetic nerve activity. They have shown to decrease circulating catecholamine levels, which is crucial for managing hypertension .

- These compounds exhibit a higher specificity for I1 receptors compared to alpha-2 adrenergic receptors, making them effective alternatives to traditional antihypertensive medications .

Data Table: Efficacy of this compound Derivatives in Hypertension Management

| Compound | Specificity | Blood Pressure Reduction | Side Effects |

|---|---|---|---|

| Moxonidine | 30-fold | Significant | Drowsiness, Dry Mouth |

| Rilmenidine | 30-fold | Comparable to established drugs | Less frequent than other agents |

Anti-Cancer Potential

Emerging research indicates that imidazoline derivatives may possess anti-cancer properties through various mechanisms.

Mechanisms of Action:

- Several synthesized imidazoline compounds have demonstrated cytotoxicity against various cancer cell lines. For instance, compound C14 showed potent activity against breast cancer cells with an IC50 of 0.38 μM, indicating its potential as an effective anti-cancer agent .

- Research has highlighted that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms such as stabilizing G-quadruplex DNA structures and inhibiting specific kinases involved in cancer progression .

Case Study:

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(dimethylamino)ethyl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O/c1-15(2)6-7-16-8-9-17(13(16)18)12-5-3-4-11(14)10-12/h3-5,10H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACVTTZEMNWITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1CCN(C1=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057813 | |

| Record name | Imidoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7303-78-8 | |

| Record name | Imidoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007303788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR3D6KY80G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.